ethyl 4-[methyl(methylsulfonyl)amino]benzoate
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Description
Ethyl 4-[methyl(methylsulfonyl)amino]benzoate is a chemical compound with a molecular formula of C17H19NO4S . It is a derivative of benzoic acid, which is commonly used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of ethyl 4-[methyl(methylsulfonyl)amino]benzoate can involve several steps, including alkylation, esterification, and further alkylation . The exact method can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of ethyl 4-[methyl(methylsulfonyl)amino]benzoate consists of a benzoate group attached to an ethyl group and a methyl(methylsulfonyl)amino group . The structure can be represented by the SMILES stringO=S(C1=CC=C(C)C=C1)(N(C)C2=CC=C(C(OCC)=O)C=C2)=O
. Chemical Reactions Analysis
Ethyl 4-[methyl(methylsulfonyl)amino]benzoate, like other esters, can undergo various chemical reactions. These include hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . The exact reactions it undergoes can depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
Ethyl 4-[methyl(methylsulfonyl)amino]benzoate is a solid at room temperature . It has a molecular weight of 282.34 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or predicted using computational methods .Safety and Hazards
Future Directions
The future directions for research on ethyl 4-[methyl(methylsulfonyl)amino]benzoate could include further exploration of its potential uses in pharmaceutical applications, as well as investigations into its physical and chemical properties . Additionally, more research could be done to optimize its synthesis and to explore its reactivity under various conditions .
properties
IUPAC Name |
ethyl 4-[methyl(methylsulfonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-11(13)9-5-7-10(8-6-9)12(2)17(3,14)15/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFKWTZEJMNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[methyl(methylsulfonyl)amino]benzoate |
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